molecular formula C7H14ClN B2687268 (1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2307487-41-6

(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride

Cat. No.: B2687268
CAS No.: 2307487-41-6
M. Wt: 147.65
InChI Key: LVWJJIDTGCDKRE-LEUCUCNGSA-N
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Description

(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride is a bicyclic compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a bicyclic framework that imparts rigidity and specific stereochemical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which can be facilitated by photochemical or thermal activation . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure consistency and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as crystallization and chromatography, are crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure allows for precise spatial orientation, enhancing its binding affinity and selectivity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom in the bicyclic ring. This structural feature imparts unique reactivity and binding properties, distinguishing it from other similar compounds .

Properties

IUPAC Name

(1S,5S)-1-methyl-2-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7-4-2-6(7)3-5-8-7;/h6,8H,2-5H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWJJIDTGCDKRE-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC1CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]1CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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